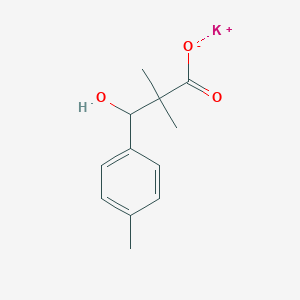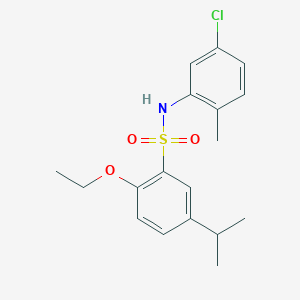![molecular formula C19H32N2O B4921251 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research applications due to its unique biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. This compound may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. This compound has also been shown to have mild hallucinogenic effects, such as visual distortions and altered perception of time.
実験室実験の利点と制限
One advantage of using 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine in scientific research is its selective activity at the serotonin 5-HT2A and 5-HT2C receptors, which allows for the study of these specific receptor subtypes. However, one limitation is that this compound may have off-target effects at other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine, including:
1. Further investigation of the mechanism of action of this compound and its interactions with other neurotransmitter systems.
2. Development of more selective agonists and antagonists for the serotonin 5-HT2A and 5-HT2C receptors.
3. Investigation of the potential therapeutic applications of this compound for mood disorders and other psychiatric conditions.
4. Exploration of the use of this compound as a tool for studying the role of serotonin in brain function and behavior.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound has unique biochemical and physiological effects, and its selective activity at the serotonin 5-HT2A and 5-HT2C receptors makes it a valuable tool for studying these specific receptor subtypes. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine can be synthesized by the reaction of 4-tert-butyl-2-methylphenol with propylene oxide, followed by the addition of 4-methylpiperazine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has been used in various scientific research applications, including studies on the central nervous system, serotonin receptors, and drug abuse. This compound has been shown to have agonist activity at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and sleep.
特性
IUPAC Name |
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-16-15-17(19(2,3)4)7-8-18(16)22-14-6-9-21-12-10-20(5)11-13-21/h7-8,15H,6,9-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYHRHNQNIHAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4921168.png)
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)

![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)


![4-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4921237.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)
![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
